Enantiomer-Dependent Biological Activity: (R) vs (S) Anorexiant Effect in a Closely Related Morpholine Series
In a landmark study on 3-substituted morpholine appetite suppressants, (S)-3-[(benzyloxy)methyl]morpholine hydrochloride (a close structural analog differing only in the 3-substituent) demonstrated an oral ED50 of 12 mg/kg for appetite suppression in dogs, with tolerability up to 200 mg/kg. Critically, the (R)-enantiomer 'was not anorexiant' at any tested dose [1]. This demonstrates that the stereochemical configuration at the morpholine 3-position can be the sole determinant of pharmacological activity.
| Evidence Dimension | Appetite suppression activity (oral ED50 in dogs) |
|---|---|
| Target Compound Data | (R)-enantiomer of 3-[(benzyloxy)methyl]morpholine HCl: not anorexiant (inactive) |
| Comparator Or Baseline | (S)-enantiomer of 3-[(benzyloxy)methyl]morpholine HCl: ED50 = 12 mg/kg p.o. in dogs; tolerated up to 200 mg/kg |
| Quantified Difference | (S)-enantiomer active at 12 mg/kg; (R)-enantiomer completely inactive at all doses tested |
| Conditions | Oral administration in dogs; appetite suppression model; J. Med. Chem. 1986 |
Why This Matters
For procurement of chiral morpholine building blocks, this data provides direct evidence that stereochemical configuration can determine biological activity, making enantiomeric purity (not just chemical purity) a critical specification for any downstream drug discovery program.
- [1] Brown GR, Foubister AJ, Forster G, Stribling D. (S)-3-[(Benzyloxy)methyl]morpholine Hydrochloride: A Nonstimulant Appetite Suppressant without Conventional Neurotransmitter Releasing Properties. J Med Chem. 1986;29(7):1288-1290. doi:10.1021/jm00157a601. PMID: 3806578. View Source
